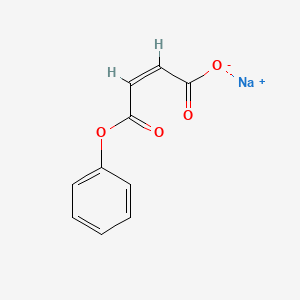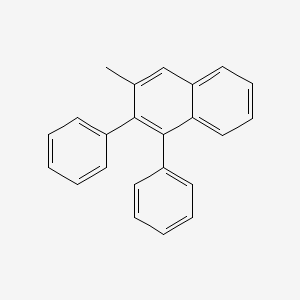
Naphthalene, 3-methyl-1,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 3-methyl-1,2-diphenyl- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of a naphthalene core with methyl and diphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 3-methyl-1,2-diphenyl- typically involves the Friedel-Crafts alkylation reaction. This reaction uses naphthalene as the starting material, which undergoes alkylation with methyl and diphenyl groups in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include an inert solvent like dichloromethane and a controlled temperature to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of naphthalene derivatives generally involves the distillation and fractionation of petroleum or coal tar. These processes yield naphthalene, which can then be further functionalized through various chemical reactions to introduce the methyl and diphenyl groups .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 3-methyl-1,2-diphenyl- undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles such as halogens, nitro groups, or sulfonic acid groups replace hydrogen atoms on the aromatic rings.
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the aromatic rings into partially or fully hydrogenated forms.
Common Reagents and Conditions
Halogenation: Reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) is used to introduce nitro groups.
Sulfonation: Sulfuric acid (H2SO4) or oleum is used to introduce sulfonic acid groups.
Major Products Formed
The major products formed from these reactions include halogenated, nitrated, and sulfonated derivatives of naphthalene, 3-methyl-1,2-diphenyl-.
Applications De Recherche Scientifique
Naphthalene, 3-methyl-1,2-diphenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of naphthalene, 3-methyl-1,2-diphenyl- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic rings can interact with various electrophiles, leading to the formation of cationic intermediates that undergo further transformations . These interactions can affect biological pathways and molecular targets, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The parent compound with two fused benzene rings.
1-Methylnaphthalene: A derivative with a single methyl group on the naphthalene core.
2-Methylnaphthalene: Another methylated derivative with the methyl group in a different position.
Uniqueness
Naphthalene, 3-methyl-1,2-diphenyl- is unique due to the presence of both methyl and diphenyl substituents, which confer distinct chemical and physical properties compared to other naphthalene derivatives
Propriétés
Numéro CAS |
72292-07-0 |
|---|---|
Formule moléculaire |
C23H18 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
3-methyl-1,2-diphenylnaphthalene |
InChI |
InChI=1S/C23H18/c1-17-16-20-14-8-9-15-21(20)23(19-12-6-3-7-13-19)22(17)18-10-4-2-5-11-18/h2-16H,1H3 |
Clé InChI |
VGZWLJNQRSFELA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


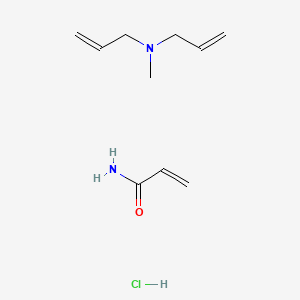
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
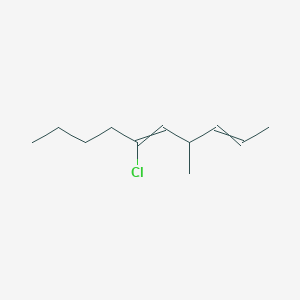
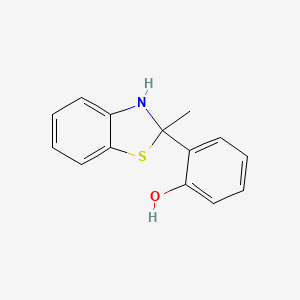
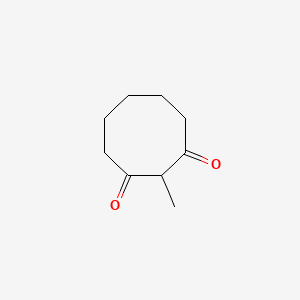
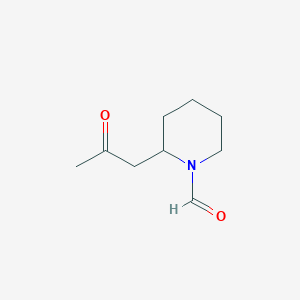
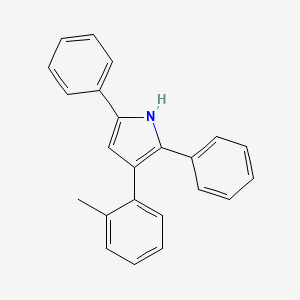
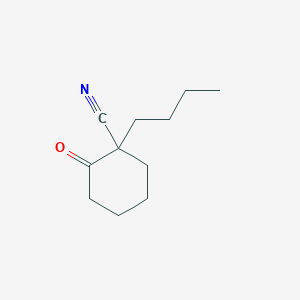

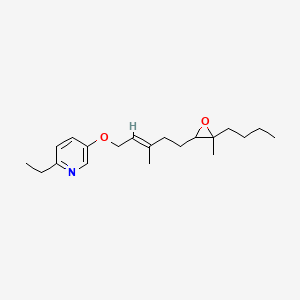
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)

